5-hydrazinyl-2-methoxy-N-methylbenzamide

Catalog No.
S13005705
CAS No.
747390-61-0
M.F
C9H13N3O2
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-hydrazinyl-2-methoxy-N-methylbenzamide

CAS Number

747390-61-0

Product Name

5-hydrazinyl-2-methoxy-N-methylbenzamide

IUPAC Name

5-hydrazinyl-2-methoxy-N-methylbenzamide

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C9H13N3O2/c1-11-9(13)7-5-6(12-10)3-4-8(7)14-2/h3-5,12H,10H2,1-2H3,(H,11,13)

InChI Key

ISQSSKKSWHNPIN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)NN)OC

5-Hydrazinyl-2-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C10H12N4OC_{10}H_{12}N_{4}O and a CAS number of 747390-61-0. This compound features a hydrazine functional group, which is characterized by the presence of two nitrogen atoms connected by a single bond, attached to a benzamide moiety. The structure includes a methoxy group (-OCH₃) and an N-methyl group, contributing to its unique properties. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis.

Typical of hydrazines and amides. Notably, it may undergo:

  • Hydrazone Formation: Reacting with aldehydes or ketones to form hydrazones.
  • Condensation Reactions: With carbonyl compounds, leading to the formation of more complex structures.
  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in substitution reactions.

These reactions are valuable in synthetic organic chemistry for constructing diverse molecular architectures.

5-Hydrazinyl-2-methoxy-N-methylbenzamide has shown potential biological activities, particularly in the field of pharmaceuticals. Compounds with hydrazine groups are often investigated for their:

  • Antitumor Activity: Some hydrazine derivatives exhibit cytotoxic effects against cancer cells.
  • Antimicrobial Properties: Certain derivatives have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition: They may interact with specific enzymes, influencing metabolic pathways.

Research into this compound's specific biological effects is ongoing, highlighting its promise in drug development.

Several methods can be employed to synthesize 5-hydrazinyl-2-methoxy-N-methylbenzamide:

  • Direct Hydrazination: Reacting 2-methoxy-N-methylbenzamide with hydrazine hydrate under controlled conditions to form the desired hydrazine derivative.
  • Amide Formation: Utilizing acylation methods where a suitable acid chloride reacts with hydrazine derivatives.
  • Grignard Reactions: Employing Grignard reagents to introduce functional groups that can subsequently be converted into hydrazines.

These methods allow for the efficient production of the compound while maintaining high yields.

5-Hydrazinyl-2-methoxy-N-methylbenzamide has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting cancer and infectious diseases.
  • Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
  • Research: Employed in studies investigating the mechanisms of action of hydrazine derivatives.

Its versatility makes it an important compound for researchers and industry professionals alike.

Studies on 5-hydrazinyl-2-methoxy-N-methylbenzamide's interactions with biological targets are crucial for understanding its pharmacological profile. Investigations may include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Evaluating the therapeutic effects and toxicity in animal models.
  • Mechanistic Studies: Understanding how the compound exerts its biological effects at the molecular level.

These studies provide insights into the compound's potential therapeutic uses and safety profile.

5-Hydrazinyl-2-methoxy-N-methylbenzamide shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Some notable similar compounds include:

Compound NameCAS NumberKey Characteristics
2-Methoxy-N-methylbenzamide3400-35-9A simpler amide without the hydrazine functionality.
2-Hydrazinyl-N-(2-methoxy-5-methylphenyl)benzamide62236181Contains additional methyl group, enhancing lipophilicity.
N-Methylhydrazine60-34-4A simpler hydrazine derivative known for its reactivity.

Uniqueness

5-Hydrazinyl-2-methoxy-N-methylbenzamide is unique due to its combination of a hydrazine group with a methoxy-substituted benzamide structure, which may enhance its solubility and reactivity compared to other similar compounds. This distinct combination allows it to participate in a range of

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

195.100776666 g/mol

Monoisotopic Mass

195.100776666 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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